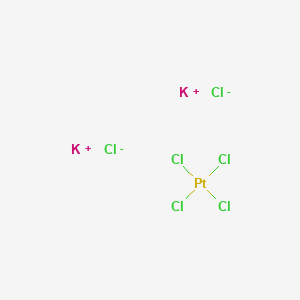

Dipotassium;platinum(4+);hexachloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dipotassium;platinum(4+);hexachloride, also known as dipotassium hexachloroplatinate, is an inorganic compound with the chemical formula K₂PtCl₆. It is commonly used as a precursor for the preparation of various platinum-based compounds. This compound is known for its distinctive yellow-orange color and is highly soluble in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipotassium;platinum(4+);hexachloride can be synthesized through the reaction of platinum metal with chlorine gas in the presence of potassium chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the platinum metal. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced by dissolving platinum metal in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid) to form chloroplatinic acid. The chloroplatinic acid is then reacted with potassium chloride to precipitate this compound. The precipitate is filtered, washed, and dried to obtain the final product.

Analyse Chemischer Reaktionen

Reaction with Ammonia

Forms chloropentammineplatinum chloride through ligand substitution:

Equation :

K₂PtCl₆ + 5 NH₃ → [PtCl(NH₃)₅]Cl₃ + 2 KCl

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| K₂PtCl₆, NH₃(aq) | Aqueous solution | [PtCl(NH₃)₅]Cl₃, KCl |

This reaction demonstrates the labile nature of chloride ligands in Pt(IV) complexes under basic conditions.

Reduction Pathways

Undergoes reduction to Pt(II) species using agents like hydrazine:

Equation :

K₂PtCl₆ + N₂H₄·2HCl → K₂PtCl₄ + N₂↑ + 4 HCl

| Reducing Agent | Product | Key Observation | Reference |

|---|---|---|---|

| Hydrazine dihydrochloride | K₂PtCl₄ | Formation of catalytic intermediates |

Salt Metathesis Reactions

Forms lipophilic salts for catalytic applications:

Equation :

K₂PtCl₆ + 2 (NBu₄)Cl → (NBu₄)₂PtCl₆ + 2 KCl

| Quaternary Ammonium Salt | Application | Reference |

|---|---|---|

| Tetrabutylammonium chloride | Catalyst synthesis |

Hydrolysis and Aqua Complex Formation

In low-Cl⁻ environments, hydrolysis generates aqua complexes:

Proposed Reaction :

[PtCl₆]²⁻ + H₂O ⇌ [PtCl₅(H₂O)]⁻ + Cl⁻

| Chloride Concentration | Dominant Species | Kinetic Rate (k) | Reference |

|---|---|---|---|

| < 0.1 M | [PtCl₄(H₂O)₂] | 1.2 × 10⁻³ s⁻¹ |

Studies confirm autocatalytic kinetics due to Pt⁰ nanoparticle formation accelerating reduction .

Thermal Decomposition

Decomposes at elevated temperatures:

Equation :

K₂PtCl₆ → PtCl₄ + 2 KCl

| Temperature Range | Byproducts | Industrial Relevance | Reference |

|---|---|---|---|

| >250°C | KCl, gaseous Cl₂ | Pt recovery from waste streams |

Interaction with Organic Ligands

Used to synthesize Pt colloids and hybrid catalysts:

Example :

K₂PtCl₆ + PEG/SiO₂ → Pt-PEG/SiO₂ nanocomposite

| Organic Component | Application | Catalytic Efficiency | Reference |

|---|---|---|---|

| Polyethylene glycol (PEG) | Hydrogen evolution reaction (HER) | 98% current density |

Environmental and Biological Interactions

Wissenschaftliche Forschungsanwendungen

Catalysis

Dipotassium platinum(IV) hexachloride is widely recognized for its catalytic properties, particularly in:

- Hydrogenation Reactions : It serves as a catalyst for the hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen across double or triple bonds. This application is crucial in organic synthesis for producing alcohols and alkanes from unsaturated hydrocarbons.

- Oxidation Reactions : The compound has been utilized in oxidation reactions, where it can oxidize various organic substrates, including alcohols to aldehydes or ketones. Its ability to act as an electron acceptor makes it valuable in synthetic organic chemistry.

Analytical Chemistry

In analytical chemistry, dipotassium platinum(IV) hexachloride is employed for:

- Determination of Metal Ions : It acts as a reagent for the quantitative analysis of platinum and other metal ions. For instance, studies have demonstrated its effectiveness in determining trace amounts of platinum(II) and selenium(IV) using colorimetric methods with aromatic o-diamines as chromogenic reagents .

- Separation Techniques : The compound has been explored for its utility in separation techniques, such as surfactant gel adsorption methods. These methods leverage the compound's affinity for metal ions to selectively extract and concentrate them from solutions .

Biomedical Research

Dipotassium platinum(IV) hexachloride has gained attention in biomedical applications due to its potential therapeutic properties:

- Anticancer Activity : Similar to other platinum-based drugs like cisplatin, dipotassium platinum(IV) hexachloride has been investigated for its cytotoxic effects against cancer cells. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines, making it a candidate for further development as an anticancer agent .

- Toxicity Studies : Understanding the toxicity associated with platinum compounds is crucial for their safe application in medicine. Studies have shown that exposure to dipotassium platinum(IV) hexachloride can lead to respiratory sensitization and other health effects, highlighting the need for careful handling and assessment of occupational exposure limits .

Environmental Applications

The compound's ability to interact with various pollutants has led to its investigation in environmental chemistry:

- Wastewater Treatment : Dipotassium platinum(IV) hexachloride has been studied for its potential role in removing heavy metals from industrial wastewater. Its chelating properties allow it to bind with metal ions, facilitating their removal from aqueous solutions .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Catalysis | Hydrogenation and oxidation reactions |

| Analytical Chemistry | Metal ion determination and separation techniques |

| Biomedical Research | Anticancer activity and toxicity studies |

| Environmental Applications | Heavy metal removal from wastewater |

Wirkmechanismus

The mechanism of action of dipotassium;platinum(4+);hexachloride involves the coordination of platinum with various ligands. In biological systems, platinum compounds can bind to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include DNA, RNA, and various proteins involved in cell cycle regulation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Potassium tetrachloroplatinate(II): K₂PtCl₄

Sodium hexachloroplatinate(IV): Na₂PtCl₆

Ammonium hexachloroplatinate(IV): (NH₄)₂PtCl₆

Uniqueness

Dipotassium;platinum(4+);hexachloride is unique due to its high solubility in water and its ability to form a wide range of platinum-based complexes. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

Dipotassium platinum(IV) hexachloride (K₂[PtCl₆]), also known as potassium hexachloroplatinate(IV), is an inorganic compound with notable applications in both analytical chemistry and biomedicine. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Dipotassium platinum(IV) hexachloride is characterized by its octahedral coordination geometry, where platinum is surrounded by six chloride ions. This configuration enhances its stability compared to other platinum complexes, such as cisplatin, which is a square planar complex. The biological activity of K₂[PtCl₆] primarily arises from its ability to form reactive platinum(II) species upon reduction within biological systems. These reactive species can bind to DNA, leading to cross-linking that disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells .

Biological Activity and Therapeutic Potential

-

Anticancer Activity :

- Research has demonstrated that platinum(IV) complexes, including K₂[PtCl₆], exhibit significant anticancer properties. The activation of these complexes within cells leads to the formation of cytotoxic platinum(II) species that interact with DNA, causing structural distortions that inhibit cell division .

- A study indicated that K₂[PtCl₆] could induce apoptosis in various cancer cell lines, showcasing its potential as a chemotherapeutic agent .

-

Immunomodulatory Effects :

- In vitro studies have shown that potassium tetrachloroplatinate can up-regulate pro-inflammatory cytokines such as IL-1β in human monocyte-derived dendritic cells (MoDCs). This suggests a role in modulating immune responses, which could be beneficial in cancer therapy by enhancing anti-tumor immunity .

-

Toxicity Profile :

- While K₂[PtCl₆] shows promise as an anticancer agent, it is essential to consider its toxicity. Acute toxicity has been documented in humans and animals following exposure to high doses. Symptoms include gastrointestinal distress and renal failure, indicating the need for careful dosing in therapeutic applications .

Case Study 1: Acute Toxicity in Humans

A notable case involved a 31-year-old male who ingested 600 mg of potassium tetrachloroplatinate(II), resulting in severe gastrointestinal symptoms and renal failure. Remarkably, all symptoms resolved within six days post-exposure, highlighting the compound's acute toxicity but also its potential reversibility under medical supervision .

Case Study 2: In Vivo Efficacy

In animal studies, administration of radiolabeled platinum salts revealed extensive tissue distribution with significant accumulation in the kidneys and liver. This distribution pattern is critical for understanding the pharmacokinetics and potential side effects of K₂[PtCl₆] when used therapeutically .

Table 1: Summary of Biological Activities and Effects

Eigenschaften

IUPAC Name |

dipotassium;tetrachloroplatinum;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAIVKJGTXERIM-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].Cl[Pt](Cl)(Cl)Cl.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.